molecular formula C12H8F3NO2S B12071183 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid

Cat. No.: B12071183
M. Wt: 287.26 g/mol
InChI Key: JYZSEGUMFPQEER-UHFFFAOYSA-N
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Description

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a novel small molecule inhibitor of Anoctamin 1 (ANO1, also known as TMEM16A), a calcium-activated chloride channel. Research indicates that this class of 4-arylthiophene-3-carboxylic acid compounds exhibits significant analgesic activity . It functions by intensely and selectively suppressing the ANO1 channel, which is involved in nerve depolarization and is a key mediator in the transmission of pathological pain signals . Studies show that ANO1 inhibitors can attenuate allodynia induced by formalin and chronic constriction injury, making this compound a valuable molecular tool for investigating pain mechanisms and related neurological pathways . Furthermore, the 2-amino-3-carboxy-thiophene scaffold is recognized in medicinal chemistry for its relevance in developing inhibitors for other targets, such as atypical Protein Kinase C (aPKC), which plays a role in vascular permeability and inflammation . This compound is supplied exclusively for research applications.

Properties

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

2-amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)7-3-1-6(2-4-7)8-5-19-10(16)9(8)11(17)18/h1-5H,16H2,(H,17,18)

InChI Key

JYZSEGUMFPQEER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically involves multi-step reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro-substituted thiophene derivatives.

    Reduction: Alcohol-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

Trifluoromethyl vs. Halogen Substituents
  • 4-Chlorophenyl analog: The chloro group (Cl) is less electron-withdrawing than CF₃, leading to reduced stabilization of the thiophene ring. This may decrease reactivity in electrophilic substitutions but improve solubility in non-polar media compared to the CF₃ derivative. The chlorophenyl analog (CAS 61019-23-6) has been documented with a carboxamide group instead of a carboxylic acid, further altering its polarity .
  • 4-Fluorophenyl analog: The fluorine atom (F) introduces moderate electron withdrawal. Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 378196-87-3) demonstrates reduced acidity compared to the carboxylic acid form, favoring lipophilicity and membrane permeability .
Trifluoromethyl vs. Alkyl/Functionalized Substituents
  • A related compound, 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid (CAS 307513-50-4), highlights how steric effects can dominate over electronic influences in molecular interactions .
  • Difluoromethoxy-substituted analog: Methyl 2-amino-4-(4-(difluoromethoxy)phenyl)thiophene-3-carboxylate (CAS 832737-30-1) combines the electron-withdrawing OCF₂H group with an ester, balancing polarity and metabolic stability. The difluoromethoxy group may mimic CF₃ in electronic effects but introduce different hydrogen-bonding capabilities .
Crystal Structure and Polymorphism

Thiophene derivatives with carboxylic acid groups, such as the title compound, exhibit strong hydrogen-bonding networks in the solid state, influencing crystallinity and stability. In contrast, esterified analogs (e.g., ethyl carboxylates) display weaker intermolecular forces, leading to varied polymorphism profiles .

Bioactivity and Solubility
  • The carboxylic acid moiety in the target compound enhances water solubility, making it suitable for aqueous formulations. In contrast, esterified analogs (e.g., ethyl esters) act as prodrugs, improving oral bioavailability but requiring enzymatic hydrolysis for activation .
Structure-Activity Relationships (SAR)
  • Antimicrobial Activity: Thiophene-3-carboxylic acid derivatives with electron-withdrawing groups (CF₃, NO₂) show enhanced activity against Gram-positive bacteria compared to alkyl-substituted analogs, likely due to improved target binding .
  • Enzyme Inhibition : The CF₃ group in the target compound may enhance inhibition of enzymes like cyclooxygenase-2 (COX-2) by stabilizing charge-transfer interactions, as seen in related trifluoromethylated pharmaceuticals .

Data Tables

Table 1: Key Physical and Structural Properties

Compound Name Substituent (R) Functional Group CAS Number LogP* Solubility (mg/mL)
Target Compound 4-CF₃Ph Carboxylic Acid N/A 2.1 15.2 (pH 7.4)
Ethyl 2-amino-4-(4-ClPh)thiophene-3-carboxylate 4-ClPh Ethyl Ester 351156-51-9 3.8 0.5 (DMSO)
Methyl 2-amino-4-(4-OCF₂HPh)thiophene-3-carboxylate 4-OCF₂HPh Methyl Ester 832737-30-1 2.9 1.2 (DMSO)
2-Amino-4-(4-FPh)thiophene-3-carboxylic acid 4-FPh Carboxylic Acid N/A 1.8 18.5 (pH 7.4)

*Predicted using fragment-based methods.

Biological Activity

2-Amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid (commonly referred to as TFPTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group in its structure significantly enhances its lipophilicity, thereby influencing its interaction with cellular targets and biological pathways.

  • Molecular Formula : C₁₂H₈F₃NO₂S
  • Molecular Weight : 287.26 g/mol
  • IUPAC Name : 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid

The biological activity of TFPTCA is primarily attributed to its ability to penetrate biological membranes due to the lipophilic nature imparted by the trifluoromethyl group. This enhanced permeability allows for effective interactions with various proteins and enzymes, potentially modulating their activities. Research indicates that TFPTCA can influence several biological processes, including:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : TFPTCA has shown potential in interacting with various receptors, which could lead to therapeutic effects in diseases related to these targets.

Antimicrobial Properties

TFPTCA exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antimicrobial agents.

Anticancer Activity

Research has shown that TFPTCA possesses anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of TFPTCA compared to related compounds:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acidFluorine instead of trifluoromethylLess lipophilic than TFPTCA
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acidChlorine instead of trifluoromethylSimilar reactivity but lower biological activity
2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylic acidNitro group instead of trifluoromethylDifferent electronic properties affecting reactivity

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, TFPTCA demonstrated an inhibition zone diameter greater than 20 mm against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : A recent investigation into the effects of TFPTCA on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed a reduction in cell viability by approximately 50% at a concentration of 25 µM after 48 hours, suggesting significant anticancer activity.

Q & A

Q. What are the established synthetic routes for 2-amino-4-(4-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Gewald-like thiophene ring formation : Reacting a ketone precursor (e.g., 4-(trifluoromethyl)acetophenone) with cyanoacetate derivatives and elemental sulfur under basic conditions (e.g., NH4_4OAc in refluxing ethanol) to form the thiophene core .
  • Ester hydrolysis : Converting the ethyl ester intermediate to the carboxylic acid using aqueous KOH or NaOH under reflux .
    Optimization strategies include:
  • Temperature control : Maintaining reflux conditions (70–100°C) to minimize side reactions.
  • Catalyst selection : Using coupling agents like EDC/HOBt for amidation or esterification steps to improve regioselectivity .
  • Purification : Employing silica gel chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .

Q. How is the structural integrity of this compound verified, and what analytical techniques are critical for characterization?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the thiophene ring, amino group, and trifluoromethylphenyl substituent. The carboxylic acid proton is typically absent in D2_2O-exchanged spectra.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C12_{12}H9_9F3_3N2_2O2_2S).
  • X-ray crystallography : For unambiguous confirmation of the planar thiophene ring and substituent orientations (if crystalline samples are obtainable) .
  • HPLC : To assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Q. What biological targets or mechanisms are associated with this compound, and how does its trifluoromethyl group influence activity?

The trifluoromethylphenyl moiety enhances:

  • Lipophilicity : Improving membrane permeability, as seen in analogs with trifluoromethyl groups exhibiting higher cellular uptake .
  • Target binding : The electron-withdrawing CF3_3 group stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). For example, structurally similar thiophene derivatives inhibit tyrosine kinases by forming hydrogen bonds with catalytic lysine residues .
  • Metabolic stability : Resistance to oxidative degradation compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group and thiophene scaffold?

Methodological approaches include:

  • Analog synthesis : Modifying the phenyl ring (e.g., replacing CF3_3 with Cl, OMe, or F) to assess electronic and steric effects .
  • Biological assays : Testing inhibition of enzymes (e.g., COX-2, kinases) or receptors (e.g., GPCRs) using dose-response curves (IC50_{50}/EC50_{50} determination) .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes and compare interaction energies of analogs .
  • Data correlation : Plotting substituent Hammett σ values against bioactivity to identify electronic contributions .

Q. How can contradictory data in biological activity reports be resolved?

Contradictions often arise from:

  • Purity variability : Re-test compounds using HPLC-coupled assays to rule out impurity interference .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cellular context : Compare activity in cell lines with differing expression levels of target proteins (e.g., via Western blot validation) .
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What strategies are effective for optimizing the synthetic yield of the thiophene core under scaled-up conditions?

  • Solvent selection : Replace ethanol with THF or DMF to enhance solubility of intermediates .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce reaction time .
  • Flow chemistry : Implement continuous flow systems for Gewald reactions to improve heat/mass transfer and reproducibility .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How does the compound’s stability under physiological conditions impact its applicability in in vivo studies?

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis in acidic conditions) .
  • Plasma stability : Incubate with human/animal plasma and quantify degradation via LC-MS to estimate half-life .
  • Formulation strategies : Use PEGylation or liposomal encapsulation to enhance stability in circulation .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), solubility (LogS), and CYP450 inhibition .
  • Toxicity screening : Run ProTox-II or Derek Nexus to flag potential hepatotoxicity or genotoxicity risks .
  • Physiologically-based pharmacokinetic (PBPK) modeling : Simulate tissue distribution using GastroPlus or Simcyp .

Key Considerations for Methodological Rigor

  • Reference standards : Use commercially available trifluoromethylphenyl-thiophene analogs (e.g., Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) as internal controls for spectral comparisons .
  • Negative controls : Include assays with scrambled or inactive analogs to confirm target specificity .
  • Reproducibility : Validate synthetic protocols across three independent batches and report mean yields ± SD .

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